molecular formula C15H20N2O2 B13761856 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- CAS No. 78128-83-3

2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl-

Cat. No.: B13761856
CAS No.: 78128-83-3
M. Wt: 260.33 g/mol
InChI Key: LIODHYNFRBYEPX-UHFFFAOYSA-N
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Description

2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, a dimethylaminoethyl group, and a phenylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-dimethylaminoethanol with a suitable furanone precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl and phenylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)Furanone, 4-(N-(2-dimethylaminoethyl)-N-phenylamino)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

78128-83-3

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-[N-[2-(dimethylamino)ethyl]anilino]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C15H20N2O2/c1-12-14(11-19-15(12)18)17(10-9-16(2)3)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3

InChI Key

LIODHYNFRBYEPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)N(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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